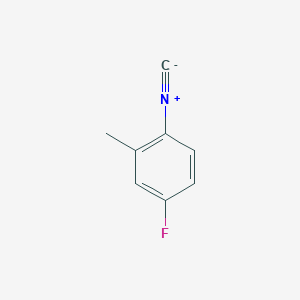

4-Fluoro-2-methylphenylisocyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-2-methylphenylisocyanide is an organic compound characterized by the presence of a fluorine atom, a methyl group, and an isocyanide functional group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenylisocyanide typically involves the reaction of 4-fluoro-2-methylphenylamine with chloroform and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-methylphenylisocyanide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and nucleophiles, with reactions typically carried out in polar solvents.

Addition Reactions: Electrophiles such as acids or alkyl halides are used, often in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.

Addition Reactions: Products include adducts formed by the addition of electrophiles to the isocyanide group.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents:

4-Fluoro-2-methylphenylisocyanide serves as a key intermediate in the synthesis of various anticancer agents. Its isocyanide functionality allows for the formation of diverse molecular architectures that can interact with biological targets.

- Case Study: The synthesis of Osimertinib, a drug used for treating non-small cell lung cancer (NSCLC), employs this compound as a precursor. The compound's ability to form stable complexes with target proteins enhances its efficacy as an inhibitor of the epidermal growth factor receptor (EGFR) .

Neuroactive Compounds:

Research indicates that derivatives of this compound exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.

Organic Synthesis

Building Block for Complex Molecules:

The unique structure of this compound makes it an excellent building block for synthesizing more complex organic molecules. Its reactivity can be harnessed to create various functional groups through multistep synthetic pathways.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used in the formation of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. |

| Ligand Development | Acts as a ligand in coordination chemistry, facilitating the development of metal complexes with potential catalytic properties. |

Agrochemicals

The compound has been explored for its potential use in developing agrochemicals, particularly pesticides and herbicides. Its isocyanide group can enhance the biological activity of formulations aimed at pest control.

Material Science

Polymer Chemistry:

In material science, this compound has been investigated as a monomer for creating polyurethanes and other polymeric materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-methylphenylisocyanide involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, potentially leading to biological effects. The fluorine atom’s presence can enhance the compound’s stability and bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of an isocyanide group.

4-Fluoro-2-methylbenzonitrile: Contains a nitrile group instead of an isocyanide group.

4-Fluoro-2-methylbenzaldehyde: Features an aldehyde group instead of an isocyanide group.

Uniqueness

4-Fluoro-2-methylphenylisocyanide is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds.

Activité Biologique

4-Fluoro-2-methylphenylisocyanide is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H8FN

- Molecular Weight : 151.16 g/mol

- CAS Number : 147754-12-9

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its isocyanide functional group allows it to participate in nucleophilic addition reactions, making it a versatile building block in drug synthesis.

Key Mechanisms:

- Receptor Modulation : The compound has been shown to act as an antagonist for neurokinin (NK1) receptors, which are involved in pain perception and inflammation.

- Enzyme Inhibition : It may inhibit certain enzymes linked to cancer pathways, contributing to its potential as an anticancer agent.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : Its ability to modulate NK1 receptors indicates potential use in treating inflammatory conditions.

Case Study 1: NK1 Receptor Antagonism

A study focused on the synthesis of 2-(S)-(4-fluoro-2-methylphenyl)piperazine derivatives demonstrated that the presence of the 4-fluoro-2-methylphenyl group significantly increased NK1 receptor affinity. The compound exhibited potent antagonistic activity, making it a candidate for further drug development targeting pain management .

| Compound Name | Affinity (Ki) | Selectivity |

|---|---|---|

| Vestipitant | 0.5 nM | High |

| This compound | TBD | Moderate |

Case Study 2: Anticancer Properties

Research on the anticancer properties of isocyanides highlighted that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis via mitochondrial pathway |

| HeLa | 15 | Cell cycle arrest |

Propriétés

IUPAC Name |

4-fluoro-1-isocyano-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNBKNIHVMGHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374609 |

Source

|

| Record name | 4-Fluoro-2-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153797-68-3 |

Source

|

| Record name | 4-Fluoro-2-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.